

An In-depth Technical Guide on the Hygroscopicity of Isomaltulose Hydrate Powder

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isomaltulose hydrate*

Cat. No.: B15380426

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomaltulose, a disaccharide carbohydrate composed of glucose and fructose, is utilized in the food and pharmaceutical industries for its low glycemic index and stability.^{[1][2]} The hydrate form of isomaltulose is often supplied as a crystalline powder. A critical physicochemical property of any powdered excipient or active ingredient is its hygroscopicity, which describes its tendency to take up moisture from the atmosphere. This property significantly influences the material's handling, processing, storage stability, and performance in a final formulation.^[3]

This technical guide provides a comprehensive overview of the hygroscopicity of **isomaltulose hydrate** powder. It consolidates available data, outlines relevant experimental protocols for hygroscopicity determination, and presents logical workflows for assessing this critical material attribute. While specific quantitative moisture sorption isotherm data for pure **isomaltulose hydrate** powder is not extensively available in public literature, this guide leverages information from technical data sheets of commercial products and general principles of powder hygroscopicity to provide a thorough understanding.

Physicochemical Properties of Isomaltulose Hydrate

Isomaltulose hydrate is a white, crystalline, odorless powder with a mild sweet taste.^[4] It is a reducing disaccharide and exists as a monohydrate.^[5] Key properties are summarized in the table below.

Property	Value/Description	Source(s)
Chemical Name	6-O- α -D-glucopyranosyl-D-fructofuranose monohydrate	[5]
Molecular Formula	$C_{12}H_{22}O_{11}\cdot H_2O$	[6]
Molecular Weight	360.31 g/mol	[7]
Appearance	White or colorless, crystalline powder	[4]
Solubility	Soluble in water	[4]
Hygroscopicity	Very low	[8][9]
Recommended Storage	Temperature 15 °C - 30 °C, Relative humidity not more than 60%	[4]
Stability	Remains stable at 25 °C and relative humidity up to 85%	[8]
Water Content	Max. 6.0 g/100 g (Karl Fischer titration)	[4]

Hygroscopicity Profile of Isomaltulose Hydrate Powder

Based on manufacturer data, **isomaltulose hydrate** powder exhibits very low hygroscopicity. [8][9] This is a significant advantage in formulation development, as it suggests good physical stability and handling properties even under conditions of fluctuating humidity. The powder is reported to remain stable at 25°C and a relative humidity (RH) of up to 85%. [8] For long-term storage, a relative humidity of not more than 60% is recommended to maintain its optimal physical properties. [4]

Moisture Sorption Isotherm

A moisture sorption isotherm is a graphical representation of the equilibrium moisture content of a material as a function of water activity (aw) or relative humidity at a constant temperature.

While specific, detailed moisture sorption isotherm data for pure **isomaltulose hydrate** powder is not readily available in the reviewed literature, its classification as "very low hygroscopic" suggests a Type III or possibly a Type II isotherm with a very flat profile at low to mid-range relative humidities, indicating minimal water uptake. A sharp increase in moisture content would only be expected at very high relative humidities.

Critical Relative Humidity (CRH)

The critical relative humidity is the RH at which a crystalline solid begins to absorb a significant amount of moisture, leading to deliquescence. Given that **isomaltulose hydrate** powder is stable up to 85% RH, its CRH is likely above this value at 25°C.^[8] This high CRH contributes to its excellent physical stability and resistance to caking.

Experimental Protocols for Hygroscopicity Assessment

The hygroscopicity of a powdered substance like **isomaltulose hydrate** can be quantitatively determined using several established methods. The two most common techniques are the static gravimetric method using saturated salt solutions and dynamic vapor sorption (DVS).

Static Gravimetric Method (Saturated Salt Slurry Method)

This classic method involves exposing a pre-weighed, dried sample of the powder to a series of sealed chambers, each containing a saturated salt solution that maintains a specific, known relative humidity at a constant temperature.

Protocol:

- Sample Preparation: Dry a known quantity of **isomaltulose hydrate** powder in a vacuum oven at an appropriate temperature (e.g., 40-60°C) until a constant weight is achieved. This establishes the dry weight of the sample.
- Humidity Chambers: Prepare a series of desiccators or sealed chambers, each containing a saturated solution of a different salt to create a range of relative humidities. (See table below for examples).

- Equilibration: Place accurately weighed samples of the dried powder in open containers within each humidity chamber.
- Weight Measurement: Periodically remove the samples and weigh them until they reach a constant weight, indicating that equilibrium with the surrounding atmosphere has been achieved.
- Data Analysis: Calculate the equilibrium moisture content (EMC) at each relative humidity using the following formula:

$$\text{EMC (\% w/w)} = [(W_e - W_d) / W_d] \times 100$$

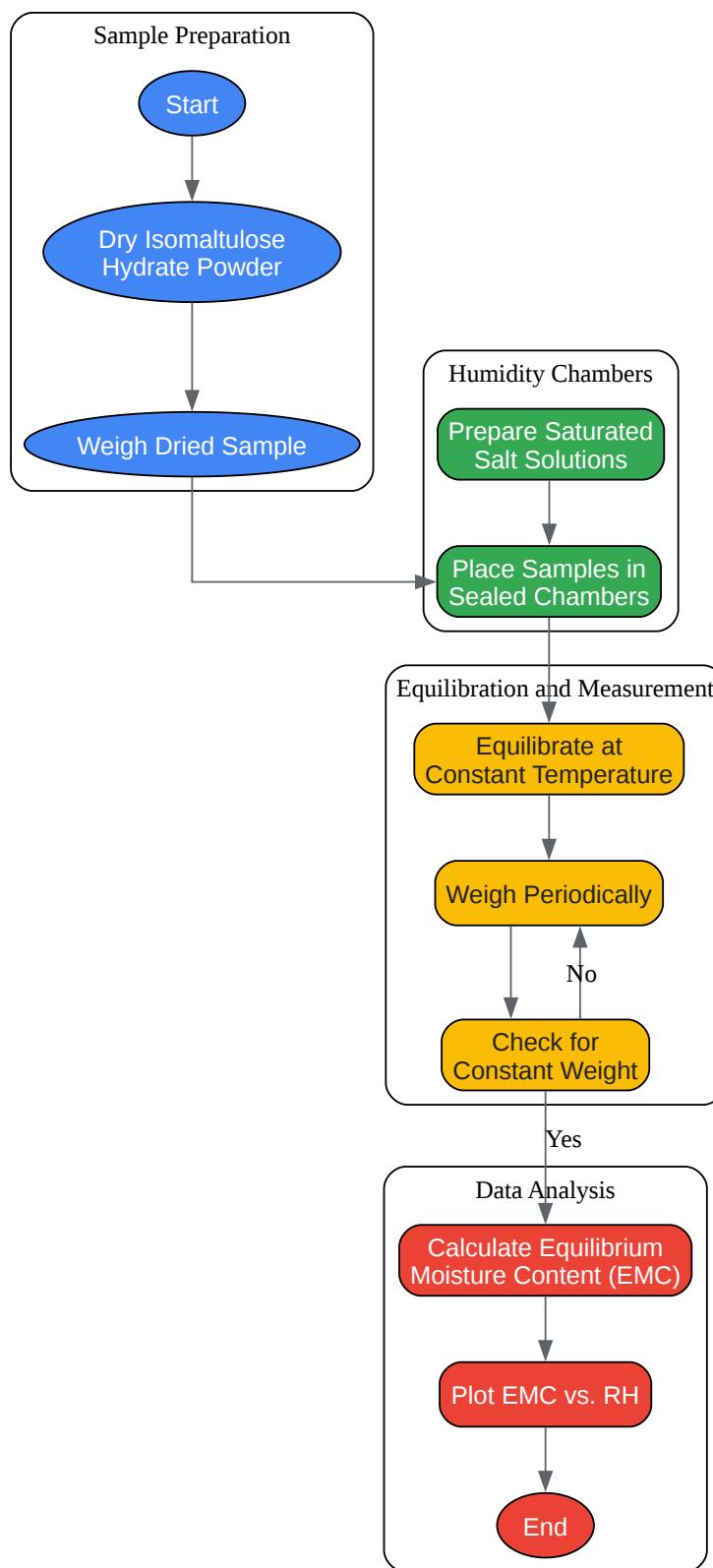
Where:

- W_e is the equilibrium weight of the sample.
- W_d is the dry weight of the sample.
- Isotherm Construction: Plot the EMC as a function of the relative humidity (or water activity) to generate the moisture sorption isotherm.

Table of Saturated Salt Solutions and their Corresponding Relative Humidities at 25°C:

Saturated Salt Solution	Relative Humidity (%) at 25°C
Lithium Chloride (LiCl)	11.3
Magnesium Chloride ($MgCl_2$)	32.8
Potassium Carbonate (K_2CO_3)	43.2
Sodium Bromide (NaBr)	57.6
Sodium Chloride (NaCl)	75.3
Potassium Chloride (KCl)	84.3
Potassium Nitrate (KNO_3)	93.6

Dynamic Vapor Sorption (DVS)


DVS is a more rapid and automated method for determining moisture sorption characteristics. It involves continuously monitoring the mass of a sample as it is exposed to a precisely controlled, stepwise or ramped profile of relative humidity at a constant temperature.

Protocol:

- Sample Preparation: Place a small, accurately weighed sample of **isomaltulose hydrate** powder into the DVS instrument's microbalance.
- Drying: The instrument will typically start with a drying step, exposing the sample to a stream of dry gas (0% RH) at a set temperature until a stable mass is recorded.
- Sorption Phase: The relative humidity of the gas stream is then increased in a series of programmed steps (e.g., 10% RH increments from 0% to 90%). The instrument holds the RH at each step until the sample's mass equilibrates.
- Desorption Phase: After reaching the maximum RH, the process is reversed, and the RH is decreased in steps back to 0% to measure moisture loss.
- Data Analysis: The instrument's software automatically records the mass change at each RH step and generates both sorption and desorption isotherms. This can also reveal hysteresis, where the desorption curve does not follow the sorption curve.

Visualizations of Experimental Workflows and Logical Relationships

Workflow for Static Gravimetric Hygroscopicity Testing

[Click to download full resolution via product page](#)

Caption: Workflow for determining hygroscopicity using the static gravimetric method.

Workflow for Dynamic Vapor Sorption (DVS) Analysis

Caption: Automated workflow for Dynamic Vapor Sorption (DVS) analysis.

Implications for Formulation and Drug Development

The low hygroscopicity of **isomaltulose hydrate** powder offers several advantages for researchers, scientists, and drug development professionals:

- Improved Stability: The minimal moisture uptake helps to prevent physical changes such as caking and agglomeration, as well as chemical degradation that can be accelerated by moisture. This leads to a longer shelf life for both the raw material and the final product.
- Enhanced Flowability: Powders that do not readily absorb moisture tend to have better flow properties, which is crucial for manufacturing processes such as tableting and capsule filling to ensure uniform dosage.
- Simplified Handling and Storage: The low hygroscopicity reduces the need for stringent environmental controls during handling and storage, potentially lowering manufacturing costs.
- Predictable Performance: The consistent physical state of the powder over a wide range of humidity conditions ensures more predictable and reproducible performance in formulations.

Conclusion

Isomaltulose hydrate powder is a physically stable excipient with very low hygroscopicity. While detailed public data on its moisture sorption isotherm is limited, information from manufacturers indicates that it remains stable at ambient temperatures up to a relative humidity of 85%.^[8] This characteristic makes it an excellent candidate for use in solid dosage forms and other formulations where moisture sensitivity is a concern. For precise characterization, it is recommended that researchers perform their own hygroscopicity studies using standardized methods such as the static gravimetric technique or Dynamic Vapor Sorption, as outlined in this guide. The inherent stability of **isomaltulose hydrate** with respect to atmospheric moisture simplifies its handling and storage and contributes to the development of robust and reliable pharmaceutical and nutraceutical products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beneo.com [beneo.com]
- 5. IMCD - Leading Speciality Chemicals & Ingredients Distributor [imcd.bg]
- 6. saigaonutri.com [saigaonutri.com]
- 7. Isomaltulose Hydrate | CAS No- 13718-94-0 | Simson Pharma Limited [simsonpharma.com]
- 8. Palatinose™ | The better alternative to common sugars | BENEZO [beneo.com]
- 9. Carbohydrates Palatinose™ & Isomalt | BENEZO's carbohydrates [beneo.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Hygroscopicity of Isomaltulose Hydrate Powder]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15380426#hygroscopicity-of-isomaltulose-hydrate-powder>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com